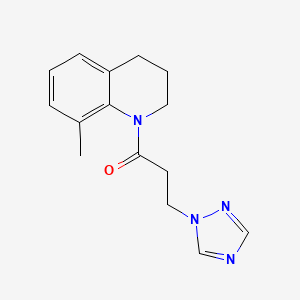![molecular formula C14H16N4O B7507160 Pyrrolidin-1-yl-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone](/img/structure/B7507160.png)
Pyrrolidin-1-yl-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidin-1-yl-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications as a research chemical. This compound is commonly referred to as PPTM and is a member of the arylcyclohexylamine family of compounds.
Mecanismo De Acción
The exact mechanism of action of PPTM is not fully understood, but it is believed to act as a non-competitive antagonist at the NMDA receptor. This results in a reduction in glutamate-mediated excitatory neurotransmission, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
PPTM has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. PPTM has also been shown to increase levels of the antioxidant enzyme superoxide dismutase (SOD), which may help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPTM has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. However, there are also some limitations to its use. PPTM has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, its effects may be influenced by a number of factors, including dose, route of administration, and the presence of other compounds.
Direcciones Futuras
There are a number of potential future directions for research on PPTM. One area of interest is its potential use as a treatment for mood disorders, such as depression and anxiety. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of PPTM and its effects on various physiological and biochemical pathways.
Métodos De Síntesis
PPTM can be synthesized using a variety of methods, including the reaction of 4-(1,2,4-triazol-1-ylmethyl)benzonitrile with pyrrolidine and subsequent reduction of the resulting imine with sodium borohydride. Other methods of synthesis have also been reported in the literature.
Aplicaciones Científicas De Investigación
PPTM has been studied extensively for its potential applications in scientific research. It has been shown to have a high affinity for the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. PPTM has also been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of mood disorders.
Propiedades
IUPAC Name |
pyrrolidin-1-yl-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(17-7-1-2-8-17)13-5-3-12(4-6-13)9-18-11-15-10-16-18/h3-6,10-11H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDYJBQNRIAMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7507083.png)
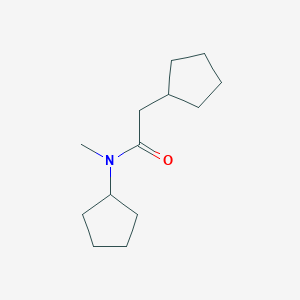
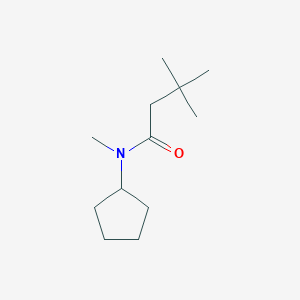
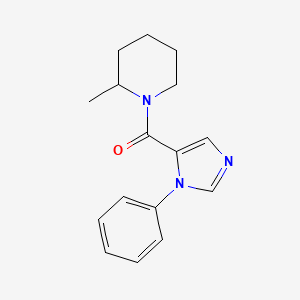

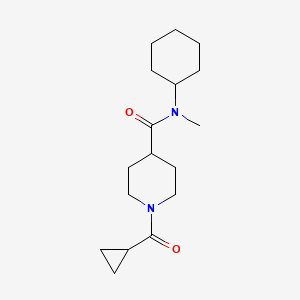
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7507112.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methylphenoxy)ethanone](/img/structure/B7507120.png)
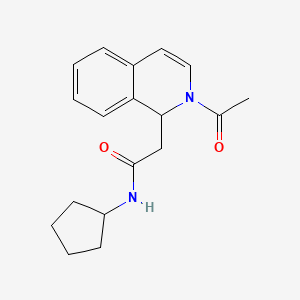
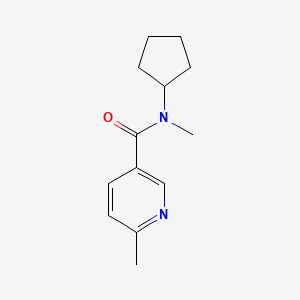
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7507148.png)

